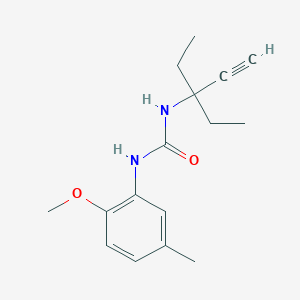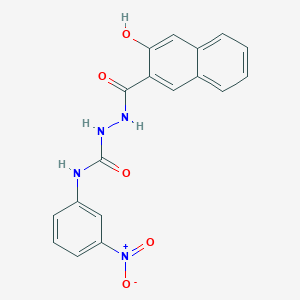![molecular formula C15H17F3N2O3 B4117883 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding site of BTK, inhibiting its activity and preventing downstream signaling events. This leads to the disruption of BCR signaling and the induction of apoptosis in B-cells. 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further enhancing its anti-tumor effects.
Biochemical and Physiological Effects
2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cell lines and primary CLL cells in vitro. In animal models of CLL and NHL, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has demonstrated significant anti-tumor activity, leading to tumor regression and increased survival. 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the proliferation and survival of malignant B-cells in patient-derived xenograft models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has shown limited efficacy in certain subtypes of B-cell malignancies, such as mantle cell lymphoma, and further research is needed to optimize its use in combination with other agents.
Future Directions
Future research on 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide could focus on several areas, including:
1. Combination therapy: 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide could be combined with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its anti-tumor activity.
2. Biomarker discovery: The identification of biomarkers that predict response to 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide could help to personalize treatment and improve patient outcomes.
3. Clinical studies: Clinical trials are needed to evaluate the safety and efficacy of 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in patients with B-cell malignancies, and to determine the optimal dose and schedule of administration.
4. Mechanism of resistance: Further research is needed to understand the mechanisms of resistance to 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide and to develop strategies to overcome it.
In conclusion, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a promising small-molecule inhibitor that targets the BCR signaling pathway and has shown efficacy in preclinical studies of B-cell malignancies. Further research is needed to optimize its use in combination with other agents and to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. In preclinical studies, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis (programmed cell death) in B-cells. 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also demonstrated efficacy in animal models of CLL and NHL.
properties
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-2-20-6-7-23-12(14(20)22)9-13(21)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYVVBVDKMKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



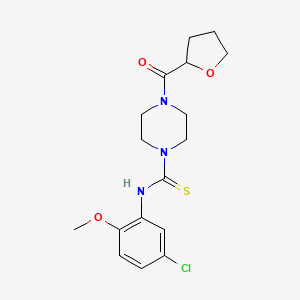
![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)
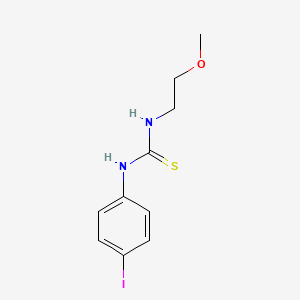
![N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)
![2-{4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4117822.png)
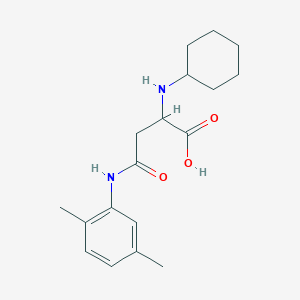
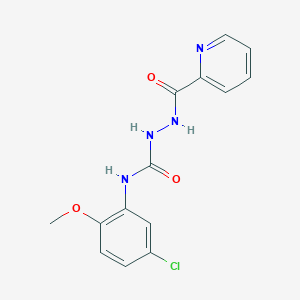
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4117845.png)
![N-(4-chlorobenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4117858.png)
![1-(1-cyclohexen-1-ylacetyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4117870.png)
![methyl 3-chloro-6-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117885.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)
